molecular formula C19H20ClF3N2O3S B305814 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide

Cat. No. B305814
M. Wt: 448.9 g/mol
InChI Key: CIZFACPJTUXKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide, commonly known as CTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. CTMA is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.

Scientific Research Applications

CTMA has been extensively used in scientific research due to its ability to selectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by CTMA has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CTMA has also been used as a tool to study the role of this compound in various biological processes, including signal transduction, gene expression, and protein synthesis.

Mechanism of Action

CTMA inhibits N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are dependent on this compound activity. The inhibition of this compound by CTMA has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as cardioprotective effects in ischemic heart disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMA are primarily mediated by its inhibition of this compound activity. The inhibition of this compound by CTMA has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as cardioprotective effects in ischemic heart disease. CTMA has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using CTMA in lab experiments include its high selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide, which allows for the specific inhibition of this compound-dependent signaling pathways, and its ability to penetrate cell membranes and inhibit intracellular this compound activity. However, the use of CTMA in lab experiments is limited by its toxicity and potential off-target effects. CTMA has been shown to have cytotoxic effects in some cell types, and its use in vivo requires careful dosing and monitoring to avoid adverse effects.

Future Directions

The future directions for CTMA research include the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide inhibitors, as well as the identification of novel this compound isoforms and signaling pathways that can be targeted for therapeutic purposes. The use of CTMA in combination with other drugs or therapies is also an area of active research, as it may enhance the efficacy of existing treatments. Additionally, the development of CTMA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing investigation.

Synthesis Methods

The synthesis of CTMA involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with mesitylsulfonyl chloride to form the intermediate product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-mesitylsulfonylaminoacetanilide. This intermediate is then reacted with methylamine to yield the final product, CTMA. The synthesis of CTMA is a multi-step process that requires careful handling of the reagents and purification of the intermediates to obtain a high yield and purity of the final product.

properties

Molecular Formula

C19H20ClF3N2O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C19H20ClF3N2O3S/c1-11-7-12(2)18(13(3)8-11)29(27,28)25(4)10-17(26)24-14-5-6-16(20)15(9-14)19(21,22)23/h5-9H,10H2,1-4H3,(H,24,26)

InChI Key

CIZFACPJTUXKNB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.